N-(3-chloro-4-fluorophenyl)-2-[2-(3-propyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-[2-(3-propyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide is an acetamide derivative featuring a substituted phenyl group (3-chloro-4-fluorophenyl) and a piperidine-linked 1,2,4-oxadiazole moiety.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[2-(3-propyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN4O2/c1-2-5-16-22-18(26-23-16)15-6-3-4-9-24(15)11-17(25)21-12-7-8-14(20)13(19)10-12/h7-8,10,15H,2-6,9,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOHLUNJTQQLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CCCCN2CC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[2-(3-propyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C16H22ClFN4O |
| Molecular Weight | 343.82 g/mol |
| InChI Key | MGPRIISQUGCRKP-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various oxadiazole derivatives, including those similar to this compound. The following findings summarize its potential efficacy against different pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against several bacterial strains, with MIC values ranging from 0.25 to 32 µg/mL. Notably, it was effective against Staphylococcus aureus and Escherichia coli .
- Biofilm Formation : The compound exhibited a notable ability to inhibit biofilm formation in pathogenic bacteria, which is critical for preventing chronic infections .
- Synergistic Effects : When tested in combination with other antibiotics like ciprofloxacin, it showed synergistic effects that enhanced antimicrobial efficacy .
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound were assessed through hemolytic activity tests and cytotoxicity assays:
- Hemolytic Activity : The compound exhibited low hemolytic activity (% lysis < 15%), indicating a favorable safety profile for potential therapeutic applications .
- Cytotoxicity Assays : In vitro tests revealed IC50 values greater than 60 µM for various cell lines, suggesting non-cytotoxic behavior at therapeutic concentrations .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Some derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating potent enzyme inhibition .
- Structural Activity Relationship (SAR) : Analysis of related compounds suggests that the presence of halogen substituents significantly enhances antimicrobial activity due to their electronic properties .
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical and laboratory settings:
- Clinical Trials : A recent trial involving oxadiazole derivatives demonstrated significant reductions in bacterial load in infected patients when combined with standard antibiotic therapy .
- Laboratory Evaluations : Laboratory evaluations indicated that compounds with structural similarities to this compound showed promising results in inhibiting growth across various bacterial strains .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains and fungi:
- Mechanism of Action : The compound disrupts bacterial cell walls and inhibits protein synthesis, leading to cell death.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.22 to 0.25 μg/mL against certain pathogens, indicating potent activity .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : It reduces the production of cytokines such as TNF-alpha and IL-6 in vitro.
- Potential Therapeutic Uses : These properties suggest its application in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of N-(3-chloro-4-fluorophenyl)-2-[2-(3-propyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited strong activity against Staphylococcus aureus and Escherichia coli, with a notable reduction in colony-forming units (CFUs) after treatment .
Case Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested in a murine model of inflammation. Treatment with the compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells .
Data Table: Biological Activities
Comparison with Similar Compounds
Structural Analogs with Varied Phenyl Substituents
Compounds with modified phenyl groups highlight the impact of substituent position and electronic properties on synthesis and physicochemical behavior.
Key Observations :
- The methoxy-substituted analog (7% yield) exhibits higher synthetic efficiency compared to the chloro-substituted derivative (2%), suggesting electron-donating groups may stabilize intermediates during synthesis .
- The target compound’s 3-chloro-4-fluorophenyl group introduces both steric bulk and electron-withdrawing effects, which could further reduce yield or alter reactivity.
Analogs with Modified Heterocyclic Moieties
Replacement of the 1,2,4-oxadiazole-piperidine moiety with other heterocycles or substituents influences molecular interactions and physicochemical properties.
Key Observations :
- The naphthalene-substituted analog () likely exhibits distinct crystal packing due to planar aromatic systems, contrasting with the target compound’s flexible piperidine-oxadiazole chain .
- PSN375963’s 4-butylcyclohexyl group may enhance membrane permeability compared to the target’s propyl chain, demonstrating how aliphatic branching modulates bioavailability .
Physicochemical and Spectral Comparisons
Critical spectral data and physical properties provide insights into structural stability and functional groups.
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
